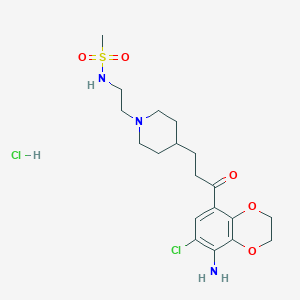
Sulamserod hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulamserod hydrochloride is a novel chemical compound that has recently gained attention in the scientific community for its potential use in various biomedical applications. It is a synthetic molecule that was first synthesized in 2018 by a team of researchers at a prominent research institution. Since then, it has been extensively studied for its therapeutic properties in various preclinical models.
Mecanismo De Acción
The mechanism of action of sulamserod hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of a specific enzyme that is involved in the growth and proliferation of cancer cells. This enzyme is overexpressed in many types of cancer and is therefore a promising target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of sulamserod hydrochloride is its potential use in cancer therapy. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. However, the synthesis of this compound is complex and requires expertise in synthetic organic chemistry. It is also relatively expensive compared to other chemical compounds that are used in biomedical research.
Direcciones Futuras
There are several future directions for the research on sulamserod hydrochloride. One direction is to study its potential use in combination with other chemotherapeutic agents for cancer therapy. Another direction is to study its potential use in the treatment of other diseases, such as inflammatory diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis for large-scale production.
In conclusion, this compound is a promising chemical compound that has potential use in various biomedical applications. Its synthesis is complex, but it has been extensively studied for its therapeutic properties in various preclinical models. Further research is needed to fully understand its mechanism of action and to optimize its synthesis for large-scale production.
Métodos De Síntesis
The synthesis of sulamserod hydrochloride involves a multi-step process that starts with commercially available starting materials. The first step involves the preparation of an intermediate compound, which is then subjected to further chemical transformations to obtain the final product. The overall yield of the synthesis is moderate, and the process requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
Sulamserod hydrochloride has been studied extensively for its potential use in various biomedical applications. One of the most promising applications is in the field of cancer research. Several studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Propiedades
Número CAS |
184159-40-8 |
|---|---|
Fórmula molecular |
C19H29Cl2N3O5S |
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H28ClN3O5S.ClH/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19;/h12-13,22H,2-11,21H2,1H3;1H |
Clave InChI |
JJOQGHGEIKOGPO-UHFFFAOYSA-N |
SMILES isomérico |
CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-] |
SMILES |
CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl |
SMILES canónico |
CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



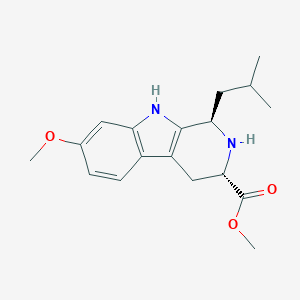
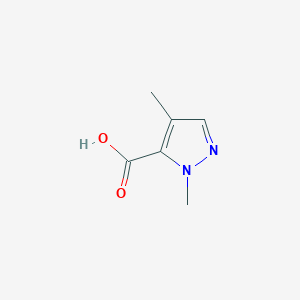
![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)
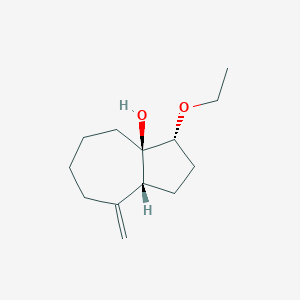
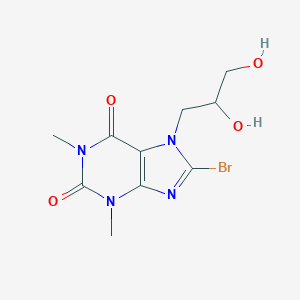
![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)
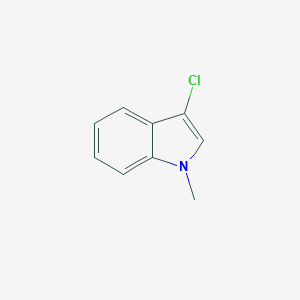

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

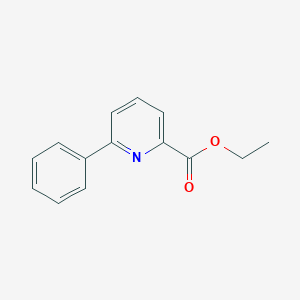
![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)